![molecular formula C7H10O3 B2627417 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2470439-26-8](/img/structure/B2627417.png)

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

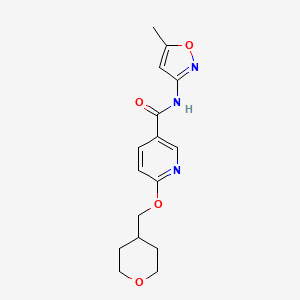

“2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2470439-26-8 . It has a molecular weight of 142.15 . It is usually in powder form .

Synthesis Analysis

The synthesis of 2‑oxabicyclo [2.1.1]hexanes, which includes “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid”, has been developed through an iodocyclization reaction . This approach provides a practical method for creating 2‑oxabicyclo [2.1.1]hexanes with two and three exit vectors .

Chemical Reactions Analysis

The ortho-substituted phenyl ring, a basic structural element in chemistry, is found in more than three hundred drugs and agrochemicals . Over the past decade, scientists have tried to replace the phenyl ring in bioactive compounds with saturated bioisosteres to obtain novel patentable structures . The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring represents a significant advancement in this area .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid” include a molecular weight of 142.15 . The compound is usually in powder form .

Wissenschaftliche Forschungsanwendungen

For more technical details, you can find the compound’s MSDS and related information at Sigma-Aldrich . Additionally, other related compounds include 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid (CAS No. 2287272-46-0) and 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid (CAS No. 2470439-26-8) . 🧪🔬

Zukünftige Richtungen

The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . This could lead to the creation of novel structures with improved physicochemical profiles .

Wirkmechanismus

Target of Action

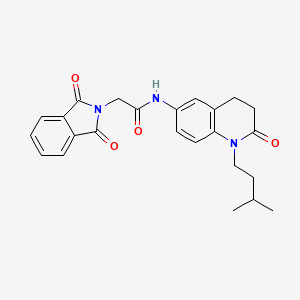

The primary target of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .

Mode of Action

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid interacts with its target, IRAK4, by inhibiting its activity . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .

Biochemical Pathways

The inhibition of IRAK4 by 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid affects the signaling pathways within the innate immune system . This results in a decrease in the production of inflammatory cytokines and chemokines, thereby affecting the inflammatory response .

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Oxabicyclo[21It is known that the compound is a potent and selective irak4 inhibitor that is cns penetrant and has excellent adme properties .

Result of Action

The result of the action of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a decrease in the inflammatory response. By inhibiting IRAK4, the compound prevents the production of inflammatory cytokines and chemokines, which can ultimately hinder patient recovery .

Eigenschaften

IUPAC Name |

2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQDDZOEHJGCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CO2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2627339.png)

![N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2627343.png)

![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)

![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)

![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)